molecular formula C26H29N5O B11191609 4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone

4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B11191609
M. Wt: 427.5 g/mol
InChI Key: RKMUQDCWGLJFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Anilino Group: This step involves the substitution of an aniline derivative onto the quinazolinone core.

    Addition of the Piperazino Group: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anilino or piperazino groups.

    Reduction: Reduction reactions can occur, especially at the quinazolinone core.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Quinazolinone derivatives are often studied for their ability to inhibit specific enzymes.

Medicine

    Therapeutic Potential:

Industry

    Material Science: Quinazolinone derivatives can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazoline: Known for its kinase inhibitory activity.

    7,8-dihydroquinazolinone: Studied for its anti-inflammatory properties.

Uniqueness

4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C26H29N5O

Molecular Weight

427.5 g/mol

IUPAC Name

4-anilino-7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C26H29N5O/c1-26(2)17-21-23(22(32)18-26)24(27-19-9-5-3-6-10-19)29-25(28-21)31-15-13-30(14-16-31)20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3,(H,27,28,29)

InChI Key

RKMUQDCWGLJFDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)NC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.